N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide
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Overview
Description
N-Methyl-2-(1,8-Diazaspiro[45]Decan-1-Yl)Acetamide is a chemical compound with the molecular formula C11H21N3O It is a member of the diazaspirodecane family, which is known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide typically involves the reaction of 1,8-diazaspiro[4.5]decane with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or thiols, can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-methyl-2-(1,8-diazaspiro[4.5]decan-1-yl)ethanol .
Scientific Research Applications
N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Another member of the diazaspirodecane family with similar structural features.
1-Thia-4,8-Diazaspiro[4.5]Decan-3-One: A related compound with a thiaza ring, known for its anti-ulcer activity.
Uniqueness
N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide is unique due to its specific spirocyclic structure and the presence of the N-methylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1,8-diazaspiro[4.5]decan-1-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-12-10(15)9-14-8-2-3-11(14)4-6-13-7-5-11/h13H,2-9H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDNTWGXVXHPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCCC12CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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